N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 2-oxo-pyridine core substituted with a pyrrolidin-1-ylsulfonyl group at the 5-position and an acetamide side chain at the 1-position. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzyme inhibition or receptor modulation due to the sulfonyl group’s polarity and the pyridine ring’s aromaticity .
Properties
IUPAC Name |
N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-15(17-13-5-1-2-6-13)12-18-11-14(7-8-16(18)21)24(22,23)19-9-3-4-10-19/h7-8,11,13H,1-6,9-10,12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHDOCTEGKERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the acetamide family and exhibits significant pharmacological properties, particularly as a therapeutic agent.
Chemical Structure
The compound features several notable structural components:
- Cyclopentyl Group : Contributes to lipophilicity and influences pharmacokinetic properties.
- Pyridine Moiety : Enhances interaction with biological targets.
- Sulfonamide Functional Group : Known for antibacterial properties.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antibacterial Properties : The sulfonamide structure is associated with inhibition of bacterial growth, suggesting potential applications in treating bacterial infections.
- Enzyme Inhibition : The compound may interact with various enzymes involved in disease pathways, making it a candidate for drug development targeting specific diseases.
Pharmacological Studies
Research has focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- Binding Affinity : Studies have utilized techniques such as surface plasmon resonance and molecular docking to evaluate the binding affinity of the compound to various biological targets, indicating its potential effectiveness as a therapeutic agent.
Table 1: Comparison of Structural Features and Biological Activity
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Cyclopentyl, pyridine, sulfonamide | Antibacterial | Unique combination enhances pharmacological profile |
| N-(4-fluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonyl)pyridin-1(2H)-acetamide | Piperidine instead of pyrrolidine | Antibacterial | Fluorine substitution increases lipophilicity |
| N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-piperidin-1-ylsulfonyl-pyridin]-1(2H)-acetamide | Methyl substitution | Antibacterial | Methyl group influences selectivity |
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the same class:
-
Antimicrobial Efficacy : A study demonstrated that compounds with sulfonamide groups exhibit significant antimicrobial activity against various bacterial strains, supporting the potential use of N-cyclopentyl derivative in clinical settings.
"The presence of a sulfonamide moiety is critical for the antibacterial activity observed in several derivatives" .
- Enzyme Interaction : Research indicated that related compounds effectively inhibited specific enzymes involved in inflammatory pathways, suggesting that N-cyclopentyl derivatives may also possess anti-inflammatory properties.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide exhibits notable antimicrobial activity. The sulfonamide component is known for its antibacterial properties, potentially making this compound effective against a range of bacterial pathogens. Research suggests that compounds with similar structures have shown significant activity against common bacteria such as Escherichia coli and Staphylococcus aureus.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it could interact with enzymes related to metabolic processes, similar to other compounds in its class that inhibit acetylcholinesterase, a target in neurodegenerative diseases. Understanding these interactions is crucial for elucidating its pharmacodynamics.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests potential applications in cancer therapeutics .
- Pharmacological Investigation : A study focused on the binding affinity of this compound to various biological targets showed promising results, indicating its potential role in drug development pipelines aimed at treating diseases influenced by enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 2-oxo-pyridinone acetamides, which are often modified at the 5-position of the pyridine ring and the acetamide nitrogen. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison of Analogs
Key Insights from Comparison
Sulfonyl vs. However, CF3-containing analogs exhibit enhanced metabolic stability due to reduced oxidative metabolism .
Cycloalkyl groups are often used to balance solubility and bioavailability .
Synthetic Feasibility :
- Compound 5b () was synthesized in 75% yield using dimethylglycine, suggesting that similar methods (e.g., amide coupling) could apply to the target compound. Piperidinyl/pyrrolidinyl sulfonyl groups may require specialized sulfonation conditions .
Safety Considerations :
- The simpler analog 2-(2-oxopyrrolidin-1-yl)acetamide () has documented acute oral toxicity (H302) and skin sensitization (H317). The target compound’s pyrrolidinylsulfonyl and cyclopentyl groups may mitigate or exacerbate these risks, warranting further toxicological studies .
- The discontinuation of N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide may reflect challenges in stability, efficacy, or synthesis. This highlights the importance of the cyclopentyl and pyrrolidinyl groups in the target compound’s design .
Q & A
Q. How can in vivo pharmacokinetic (PK) studies address discrepancies with in vitro data?
- Methodological Answer : Administer the compound to rodent models (IV/PO routes) and collect plasma samples at intervals. Use LC-MS/MS to quantify bioavailability and half-life. Compare tissue distribution via whole-body autoradiography or PET imaging with radiolabeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
